molecular formula C10H8BrN3 B14856667 N-(2-Bromopyridin-4-YL)pyridin-3-amine

N-(2-Bromopyridin-4-YL)pyridin-3-amine

Cat. No.: B14856667
M. Wt: 250.09 g/mol
InChI Key: PYWAIYPEEPMSQM-UHFFFAOYSA-N
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Description

2-Bromo-N-(pyridin-3-yl)pyridin-4-amine is an organic compound that belongs to the class of aminopyridines Aminopyridines are known for their significant biological and therapeutic value

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-(pyridin-3-yl)pyridin-4-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with a brominating agent. The reaction conditions typically include the use of solvents such as toluene or ethyl acetate, and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction can proceed under mild and metal-free conditions .

Industrial Production Methods

In an industrial setting, the synthesis of 2-Bromo-N-(pyridin-3-yl)pyridin-4-amine may involve large-scale bromination reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(pyridin-3-yl)pyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Cyclization: Catalysts like palladium (Pd) or copper (Cu) in the presence of ligands.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine oxides, and cyclic amines.

Scientific Research Applications

2-Bromo-N-(pyridin-3-yl)pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(pyridin-3-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloropyridine
  • 4-(Bromomethyl)pyridine
  • 3-Bromopyridine

Uniqueness

2-Bromo-N-(pyridin-3-yl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

2-bromo-N-pyridin-3-ylpyridin-4-amine

InChI

InChI=1S/C10H8BrN3/c11-10-6-8(3-5-13-10)14-9-2-1-4-12-7-9/h1-7H,(H,13,14)

InChI Key

PYWAIYPEEPMSQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=CC(=NC=C2)Br

Origin of Product

United States

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